molecular formula C6H7BrN2 B1527038 4-Bromo-N-methylpyridin-2-amine CAS No. 468718-65-2

4-Bromo-N-methylpyridin-2-amine

Cat. No.: B1527038
CAS No.: 468718-65-2
M. Wt: 187.04 g/mol
InChI Key: ZWIJDMCKZGENFF-UHFFFAOYSA-N
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Description

4-Bromo-N-methylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 4-position and a methyl group attached to the nitrogen atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-methylpyridin-2-amine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Another method involves the Suzuki cross-coupling reaction, where 4-bromo-2-methylpyridine is coupled with an amine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-methylpyridin-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylpyridin-4-amine: Similar structure but with bromine at the 2-position.

    4-Bromo-2-methylpyridine: Lacks the N-methyl group.

    N-Methylpyridin-2-amine: Lacks the bromine atom.

Uniqueness

4-Bromo-N-methylpyridin-2-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and specific applications in research and industry .

Properties

IUPAC Name

4-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJDMCKZGENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717258
Record name 4-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-65-2
Record name 4-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-methylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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